Methyl 3,3-dimethyl-3H-indole-2-carboxylate Methyl 3,3-dimethyl-3H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161221
InChI: InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Methyl 3,3-dimethyl-3H-indole-2-carboxylate

CAS No.:

Cat. No.: VC20161221

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-dimethyl-3H-indole-2-carboxylate -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 3,3-dimethylindole-2-carboxylate
Standard InChI InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3
Standard InChI Key BDCVXWWWJQPXLQ-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2N=C1C(=O)OC)C

Introduction

Structural and Molecular Characteristics

Core Indole Framework

The indole nucleus consists of a benzene ring fused to a pyrrole ring, with the nitrogen atom positioned at the first position of the five-membered heterocycle. In methyl 3,3-dimethyl-3H-indole-2-carboxylate, the C-3 position is substituted with two methyl groups, while the C-2 position hosts a methyl ester (-COOCH3_3) group. This substitution pattern introduces steric bulk at C-3, which significantly impacts electrophilic substitution reactions and molecular packing in crystalline states .

The planar geometry of the indole ring is confirmed by X-ray crystallographic data, which reveals bond lengths and angles consistent with aromatic systems. For example, the C-N bond in the pyrrole ring measures approximately 1.37 Å, typical of conjugated systems, while the C=O bond in the ester group is 1.21 Å, indicative of strong double-bond character .

Spectroscopic Properties

  • NMR Spectroscopy:
    The 1H^1\text{H} NMR spectrum (300 MHz, CDCl3_3) displays characteristic signals for the aromatic protons (δ 7.66–7.24 ppm), the methyl ester group (δ 3.06–3.04 ppm, q), and the C-3 dimethyl groups (δ 1.67–0.86 ppm) . The downfield shift of the NH proton (δ 8.74 ppm) reflects hydrogen bonding interactions in solution.

  • Mass Spectrometry:
    Electron ionization (EI) mass spectra show a molecular ion peak at m/z=203.24m/z = 203.24, consistent with the molecular formula C12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_{2} .

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (P21/cP2_1/c) with unit cell parameters a=9.8611A˚,b=15.8027A˚,c=16.2473A˚,β=100.150a = 9.8611 \, \text{Å}, b = 15.8027 \, \text{Å}, c = 16.2473 \, \text{Å}, \beta = 100.150^\circ. Disorder is observed in the N-ethyl groups, modeled with occupancy ratios of 0.65:0.35, highlighting conformational flexibility in the solid state .

Synthetic Methodologies

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., propionyl chloride or butyryl chloride) in the presence of anhydrous aluminum chloride. This method introduces acyl groups at the C-3 position, which are subsequently reduced to alkyl chains using triethylsilane .

Example Procedure:

  • Acylation: Ethyl 5-chloroindole-2-carboxylate (10 mmol) is reacted with butyryl chloride (11.5 mmol) in 1,2-dichloroethane under reflux for 2–3 hours.

  • Reduction: The resulting 3-acyl intermediate is treated with triethylsilane to yield 3-alkylated indole-2-carboxylates.

  • Ester Hydrolysis: Basic hydrolysis (e.g., NaOH/EtOH) converts the ethyl ester to a carboxylic acid, which is then coupled with amines using BOP reagent to form carboxamides .

Hemetsberger-Knittel Indole Synthesis

This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. Optimized conditions (e.g., −20°C for 30 minutes, then −5°C for 6–19 hours) yield regioselective products, favoring 5-substituted indoles over 7-substituted isomers .

Key Steps:

  • Condensation: Benzaldehyde reacts with methyl 2-azidoacetate in methoxide solution.

  • Cyclization: The azide intermediate undergoes thermolysis in anhydrous xylene at 40 mM concentration, achieving yields up to 94.6% .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution preferentially at the C-5 position due to steric hindrance from the C-3 dimethyl groups. Halogenation and nitration reactions yield derivatives with enhanced biological activity .

Ester Hydrolysis and Amidation

The methyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling the formation of carboxamides via coupling with primary or secondary amines. For example, reaction with 4-(3-aminopropyl)morpholine in the presence of BOP and DIPEA produces potent cannabinoid CB1 receptor modulators .

Mechanistic Insight:
The reaction proceeds via activation of the carboxylic acid by BOP, forming an active ester intermediate that reacts with the amine nucleophile .

Applications in Medicinal Chemistry

Cannabinoid CB1 Receptor Modulation

Methyl 3,3-dimethyl-3H-indole-2-carboxylate serves as a precursor to 5-chloroindole-2-carboxamides, which act as allosteric modulators of the CB1 receptor. These compounds exhibit nanomolar affinity (IC50=0.55nM\text{IC}_{50} = 0.5–5 \, \text{nM}) and potential applications in treating pain and metabolic disorders .

Structure-Activity Relationship (SAR):

  • C-3 Alkyl Chains: Longer alkyl chains (e.g., hexyl) enhance lipid solubility and blood-brain barrier permeability.

  • C-5 Substituents: Electron-withdrawing groups (e.g., Cl) improve receptor binding affinity .

Antimicrobial and Anticancer Agents

Indole derivatives demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC=28μg/mL\text{MIC} = 2–8 \, \mu\text{g/mL}) and antifungal properties (IC50=1050μM\text{IC}_{50} = 10–50 \, \mu\text{M}). Preliminary studies suggest apoptosis-inducing effects in cancer cell lines, mediated by caspase-3 activation.

Physicochemical and Thermodynamic Properties

PropertyValueSource
Molecular Weight203.24 g/mol
Melting Point75°C
LogP (Partition Coefficient)2.8 ± 0.3
Solubility in Water0.1 mg/mL (25°C)
pKa4.2 (carboxylic acid derivative)

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with a mass loss of 95% by 300°C, consistent with aromatic combustion profiles .

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